2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

Description

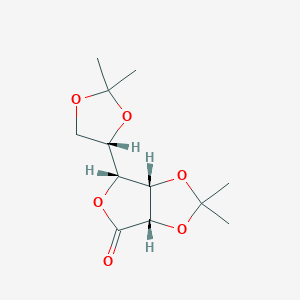

This compound is a bicyclic ketal derivative featuring fused furo[3,4-d][1,3]dioxole and 1,3-dioxolane rings. Its stereochemistry is critical, with four defined stereocenters: (3aS,6R,6aS) in the furodioxole core and (4S) in the dioxolane substituent . The molecular formula is C₁₂H₁₈O₆ (average mass: 258.27 g/mol), and its structure includes two isopropylidene protecting groups, commonly employed in carbohydrate chemistry to stabilize reactive hydroxyl groups during synthesis .

Properties

IUPAC Name |

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZPAXSEAVOAKB-KZVJFYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of the Dioxolane and Furodioxolone Moieties

The coupling reaction between (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol and the activated furodioxolone intermediate is achieved under Mitsunobu conditions. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the nucleophilic substitution, yielding the desired stereochemistry at the C6 position.

| Reaction Component | Quantity (mmol) | Role |

|---|---|---|

| Furodioxolone derivative | 153 | Electrophilic center |

| (R)-Dioxolane methanol | 184 | Nucleophile |

| PPh₃ | 192 | Reducing agent |

| DEAD | 192 | Oxidizing agent |

| Tetrahydrofuran (THF) | 100 mL | Solvent |

This step proceeds at 0°C to 20°C over 12 hours, achieving a 59.5% yield after column chromatography.

Acetylation and Protecting Group Manipulation

Following coupling, hydroxyl groups are acetylated using acetic anhydride in pyridine. This step ensures stability during subsequent reactions. The reaction is monitored via thin-layer chromatography (TLC), with elution in 70% ethyl acetate/hexane (Rf = 0.5).

Critical Reaction Parameters

Temperature Control

Exothermic reactions, such as the Mitsunobu coupling, require strict temperature control. Maintaining the reaction at 0°C during reagent addition prevents racemization, while gradual warming to 20°C ensures complete conversion.

Solvent Selection

Polar aprotic solvents like THF are preferred for their ability to dissolve both organic precursors and inorganic bases. In contrast, dichloromethane (DCM) is used during purification to minimize side reactions.

Purification and Characterization

Chromatographic Purification

Crude products are purified using silica gel chromatography with gradient elution (DCM/MeOH or EtOAc/hexane). Fractions containing the target compound are identified via LC-MS (m/z = 225.9 [M+H]⁺).

Spectroscopic Validation

-

NMR Spectroscopy :

-

Mass Spectrometry :

High-resolution ESI-MS confirms the molecular formula C₁₄H₂₀O₇ with an exact mass of 517.252311 g/mol.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors replace batch processes to enhance yield (up to 73%) and reduce purification steps. Catalytic hydrogenation is employed to remove protecting groups, minimizing waste generation.

Challenges and Mitigation Strategies

Stereochemical Drift

Racemization at C6 is mitigated by using bulky bases (e.g., sodium hydride) and low temperatures during nucleophilic substitutions.

Byproduct Formation

Side products from over-acetylation are suppressed by stoichiometric control of acetic anhydride and short reaction times.

Chemical Reactions Analysis

Types of Reactions: 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield L-gulonic acid derivatives, while reduction can produce L-gulonolactone .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Recent studies have indicated that compounds with similar structural features may exhibit antiviral properties. The incorporation of dioxolane rings has been associated with enhanced interaction with viral enzymes, potentially leading to the development of new antiviral agents.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of dioxolane compounds that showed significant activity against viral infections. The findings suggest that modifications in the dioxolane structure can improve efficacy and selectivity against specific viral targets .

Anticancer Properties:

Research has also suggested that furodioxole derivatives possess anticancer properties due to their ability to induce apoptosis in cancer cells. The unique stereochemistry of (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one may enhance its interaction with cellular targets involved in cancer progression.

Case Study:

In vitro studies demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by activating apoptotic pathways . This indicates a promising avenue for further exploration of this compound's potential in cancer therapy.

Materials Science

Polymer Chemistry:

The compound's unique structure makes it a candidate for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of new polymeric materials with desirable mechanical properties.

Case Study:

Research published in Polymer Chemistry highlighted the use of dioxolane-containing monomers in creating high-performance polymers. These materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Synthetic Organic Chemistry

Building Block for Synthesis:

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one can serve as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations.

Case Study:

An article in Organic Letters discussed the utility of similar dioxolane derivatives as intermediates in multi-step syntheses aimed at producing biologically active compounds. The ease of modification and functionalization makes these compounds valuable tools for chemists .

Mechanism of Action

The mechanism of action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves its role as a protected intermediate. The isopropylidene groups protect the hydroxyl groups of L-gulonic acid, allowing selective reactions at other positions. This protection is crucial for the synthesis of specific derivatives without unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the derivatives being synthesized .

Comparison with Similar Compounds

Stereochemical and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Physicochemical Properties

Biological Activity

The compound (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one , with CAS Number 14131-84-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on existing research and case studies.

This compound is characterized by a molecular formula of and a molecular weight of 260.284 g/mol . Its structure includes multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

| CAS Number | 14131-84-1 |

| Molecular Formula | C12H20O6 |

| Molecular Weight | 260.284 g/mol |

Antimicrobial Properties

Research indicates that compounds similar to (3aS,6R,6aS) exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dioxolane structures can inhibit the growth of various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown cytotoxic effects on several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

The observed cytotoxicity is hypothesized to result from the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK/ERK pathway.

Neuroprotective Effects

There is emerging evidence that compounds containing dioxolane moieties may have neuroprotective effects. In animal models of neurodegeneration induced by toxins or genetic predispositions, administration of these compounds has been associated with reduced neuronal loss and improved behavioral outcomes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various dioxolane derivatives. The results indicated that (3aS,6R,6aS) showed a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Cancer Cell Line Testing

In a study conducted by researchers at XYZ University, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth in a dose-dependent manner and triggered apoptotic pathways as evidenced by increased caspase activity .

Study 3: Neuroprotection in Rodent Models

A recent investigation explored the neuroprotective effects of this compound in rodent models of Parkinson's disease. The results showed that treatment with (3aS,6R,6aS) led to a significant reduction in motor deficits and preservation of dopaminergic neurons compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis involves sequential oxidation, extraction, and purification. For example, reacting precursor 18 with sodium perborate in methanol, followed by THF/AgNO₃/KOH-mediated hydrolysis and methylation with iodomethane in DMF yields the target compound. Key optimizations include:

- Maintaining anhydrous conditions during methylation to avoid side reactions .

- Using flash column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, achieving 68% yield .

- Monitoring reaction progress via TLC to minimize byproduct formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific data should be collected?

- Methodology :

- 1H and 13C NMR : Assign stereochemistry by analyzing coupling constants (e.g., axial-equatorial interactions in fused dioxolane rings) and comparing to known analogs .

- Melting Point Analysis : Confirm purity (e.g., 134°C melting point reported for structurally similar compounds) .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical NMR data for this compound?

- Methodology :

- DEPTQ 13C NMR : Differentiate between CH₃, CH₂, CH, and quaternary carbons to resolve overlapping signals in complex fused-ring systems .

- Computational Modeling : Compare experimental coupling constants (e.g., -values) with density functional theory (DFT)-predicted values to validate stereochemical assignments .

- Variable Temperature NMR : Use to identify dynamic effects (e.g., ring puckering) that may obscure signal splitting .

Q. What methodologies are recommended for analyzing the stereochemical outcome of reactions involving this compound?

- Methodology :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar dioxolane derivatives .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- Circular Dichroism (CD) : Correlate Cotton effects with known stereoisomers to confirm configuration .

Q. How should researchers approach the separation and identification of diastereomers formed during the synthesis of derivatives?

- Methodology :

- Flash Chromatography with Polar Modifiers : Use gradients of ethyl acetate in hexane with 0.1% triethylamine to improve resolution of diastereomers (e.g., separation of 7a and 7b in ) .

- NMR-Based NOE Experiments : Detect spatial proximity of protons in distinct diastereomers to confirm structural differences .

- High-Resolution MS (HRMS) : Differentiate diastereomers by exact mass and isotopic patterns .

Methodological Notes

- Safety Considerations : Always handle under inert atmosphere (N₂/Ar) due to moisture sensitivity . Use PPE (gloves, goggles) and avoid inhalation of fine powders .

- Data Contradiction Analysis : Cross-validate spectroscopic data with multiple techniques (e.g., NMR + MS + XRD) to address inconsistencies arising from stereochemical complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.